Barbituric acid
Overview
Description
Barbituric acid is a significant building block in organic synthesis, utilized in the design and synthesis of various heterocyclic and carbocyclic compounds. It is known for its role in multicomponent reactions, serving as a starting material for the creation of diverse types of compounds . The acid's reactivity with different agents, such as alkali bromides and caesium iodide, leads to the formation of ionic co-crystals, which can influence its dissolution properties in water .
Synthesis Analysis
The synthesis of barbituric acid derivatives can be achieved through various methods. For instance, the reaction of barbituric acid with formaldehyde results in hydroxymethyl derivatives, which are precursors for the synthesis of polyetherols with a pyrimidine ring . Additionally, the interaction with alkali bromides and caesium iodide under pressure forms ionic co-crystals, demonstrating the acid's ability to engage in unexpected reactions . Furthermore, the reduction of barbituric acids with SmI2-mediated electron transfer generates tetrahedral intermediates, which can be transformed into biologically active uracil derivatives .
Molecular Structure Analysis
Barbituric acid's molecular structure allows for the formation of various complexes and coordination polymers. For example, Zn(II) and Cd(II) coordination polymers have been synthesized using a dicarboxyl-functionalized arylhydrazone of barbituric acid, with the pH value playing a crucial role in the assembly of these metal–organic polymers . The acid's ability to form stable complexes is also evident in the synthesis of barbituric and thiobarbituric acid complexes with transition metals like cobalt(II), nickel(II), and copper(II) .
Chemical Reactions Analysis
Barbituric acid participates in a range of chemical reactions, including the formation of spiro nucleosides, which exhibit enhanced hydrogen bonding capacity . It also reacts with amines in gas–solid reactions to produce various crystalline salts, which upon thermal desorption can lead to new crystal forms of the acid . The acid's derivatives can act as catalysts for Knoevenagel condensation reactions and can be recycled multiple times without losing activity . Additionally, the acid's derivatives have been used in supramolecular catalysis, such as the photoinduced dimerization of fullerene derivatives .
Physical and Chemical Properties Analysis
Barbituric acid's physical and chemical properties are influenced by its interactions with other substances. The formation of ionic co-crystals with alkali bromides and caesium iodide alters its solubility in water . Its complexes with transition metals exhibit a range of stoichiometries and bonding types, as inferred from spectroscopic and magnetic susceptibility measurements . The acid's polymorphic forms also show different reactivities with amines, leading to the formation of various ammonium salts and new crystal forms upon thermal treatment .
Scientific Research Applications
Multicomponent Reactions in Organic Synthesis
Barbituric acid plays a critical role in the synthesis of various medicinal compounds, including polyheterocyclic, natural, and organic sensors. Recent advances in utilizing barbituric or thiobarbituric acid in multicomponent reactions have been significant, particularly in the period from 2016 to 2021 (Mohammadi Ziarani et al., 2021). Additionally, its use as a starting material in diverse heterocyclic and carbocyclic compound synthesis has been noted (Mohammadi Ziarani et al., 2016).
Barbituric Acid in Pharmaceutical Research
Barbituric acid derivatives exhibit a wide array of biological activities, including use as anesthetics, hypnotics, anticonvulsants, and central nervous system depressants. These derivatives have garnered significant interest for their potential in pharmaceutical applications, such as in the development of antimicrobial drugs (Madhvi, Utreja, & Sharma, 2021). They have also shown promise in nanoscience applications (Khan et al., 2019).
Barbituric Acid in Material Science
Barbituric acid is widely used in manufacturing plastics, textiles, polymers, and even pharmaceuticals. Its potential in material science is highlighted by the development of rapid and simple colorimetric assays for its detection, important for quality control in various industries (Bartzatt, 2002).
Barbituric Acid in Green Chemistry
Emphasizing environmentally sustainable practices, barbituric acid is used in green chemistry, particularly in the synthesis of its derivatives through methods like the grinding method with aromatic aldehyde (Naik, Mayekar, Nishad, Barabde, & Ambadekar, 2020). This application aligns with modern trends in sustainable and eco-friendly chemical production.
Safety And Hazards
Future Directions
Barbituric acid and its derivatives have gained significant attention for several years as an indispensable class of compounds in the pharmaceutical industry due to their various biological activities . Future research will likely focus on the advancements in methods of synthesis of barbituric acid derivatives and their applications as antimicrobial agents . There is also interest in using barbituric acid derivatives in the development of water-based fluorescent flexographic ink for security applications .
properties
IUPAC Name |
1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYOPLTXPVRDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4390-16-3 (mono-hydrochloride salt) | |
Record name | Barbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |
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DSSTOX Substance ID |
DTXSID8020129 | |
Record name | Barbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020129 | |
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Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White powder; [Alfa Aesar MSDS], Solid | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |
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Record name | Barbituric acid | |
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Record name | Barbituric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
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Solubility |
1.9e-05 mg/mL at 37 °C | |
Record name | Barbituric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Barbituric acid | |
CAS RN |
67-52-7 | |
Record name | Barbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Barbituric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |
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Record name | BARBITURIC ACID | |
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Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |
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Record name | Barbituric acid | |
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Record name | Barbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.598 | |
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Record name | BARBITURIC ACID | |
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Record name | Barbituric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 °C | |
Record name | Barbituric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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